Stereoselective Anticonvulsant Pharmacological Activity: ≥100-Fold Potency Differential Between (R)- and (S)-Configured Enantiomers
Pharmacological activity in seizure models resides exclusively in the (R)-enantiomer of lacosamide. The (S)-enantiomer (derivable from this compound upon Boc deprotection and acetylation) is at least 100-fold less potent than the (R)-enantiomer across multiple seizure models, as established in the foundational medicinal chemistry characterization [1]. In the maximal electroshock seizure (MES) model in mice, (R)-lacosamide exhibits an ED₅₀ of 4.5 mg/kg i.p., whereas the (S)-stereoisomer (SPM 6953) requires 10–22-fold higher doses for equivalent effect [2]. In both seizure and anxiety behavioral tests, the (S)-enantiomer was found to be inactive, suggesting that the stereoselective mechanism of action—use-dependent inhibition of voltage-gated sodium channels—is exclusively engaged by the (R)-configuration [3].
| Evidence Dimension | In vivo anticonvulsant potency (MES model, mouse, i.p.) |
|---|---|
| Target Compound Data | Derived (S)-lacosamide: ED₅₀ >100 mg/kg (estimated from ≥100-fold lower potency); inactive in anxiety models |
| Comparator Or Baseline | (R)-Lacosamide: ED₅₀ = 4.5 mg/kg i.p. (mouse MES); ED₅₀ = 3.9 mg/kg p.o. (rat MES) |
| Quantified Difference | ≥100-fold potency advantage for (R)-enantiomer; 10–22-fold in MES specifically |
| Conditions | Maximal electroshock seizure (MES) model; mouse (i.p.) and rat (p.o.); conditioned emotional response (CER) anxiety model |
Why This Matters
This ≥100-fold stereoselectivity gap means that any contamination of lacosamide drug substance with the (S)-enantiomer directly compromises therapeutic efficacy; procurement of the (S)-configured reference standard is therefore essential for release testing to ensure patient safety and regulatory compliance.
- [1] Choi D, Stables JP, Kohn H. Synthesis and anticonvulsant activities of N-benzyl-2-acetamido-3-methoxypropionamide derivatives. J Med Chem. 1996;39(9):1907-1916. doi:10.1021/jm9508708 View Source
- [2] Andurkar SV, et al. cited in: Lees G, Stöhr T, Errington AC. Neuropharmacology. 2006;50(1):98-110. The (S)-stereoisomer (SPM 6953) is 10–22 times less potent in the in vivo MES test than its R counterpart. View Source
- [3] Higgins GA, Breysse N, Undzys E, et al. The anti-epileptic drug lacosamide (Vimpat®) has anxiolytic property in rodents. Eur J Pharmacol. 2009;624(1-3):1-9. In both seizure and anxiety tests, the (S)-enantiomer of lacosamide was inactive. View Source
